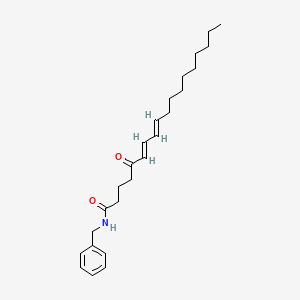

Macamide 2

Description

Properties

CAS No. |

405906-95-8 |

|---|---|

Molecular Formula |

C25H37NO2 |

Molecular Weight |

383.6 g/mol |

IUPAC Name |

(6E,8E)-N-benzyl-5-oxooctadeca-6,8-dienamide |

InChI |

InChI=1S/C25H37NO2/c1-2-3-4-5-6-7-8-9-10-11-15-19-24(27)20-16-21-25(28)26-22-23-17-13-12-14-18-23/h10-15,17-19H,2-9,16,20-22H2,1H3,(H,26,28)/b11-10+,19-15+ |

InChI Key |

DKMGVACNAAKVRR-MRBSYODNSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/C=C/C(=O)CCCC(=O)NCC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCC=CC=CC(=O)CCCC(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Macamide 2 as a Fatty Acid Amidase Hydrolase (FAAH) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of anandamide, which in turn modulates various physiological processes, including pain, inflammation, and mood. This has positioned FAAH as a promising therapeutic target for a range of neurological and inflammatory disorders. Macamides, a class of N-benzylamides of long-chain fatty acids found in the Maca plant (Lepidium meyenii), have emerged as potential natural inhibitors of FAAH. This technical guide provides an in-depth overview of the inhibitory activity of macamide 2 and other related macamides on FAAH, detailing quantitative data, experimental protocols, and relevant biological pathways.

Quantitative Data: FAAH Inhibition by Macamides

Several studies have quantified the inhibitory potential of various macamides against human FAAH. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor. The data reveals that the degree of unsaturation in the fatty acid chain and substitutions on the benzylamine moiety significantly influence the inhibitory activity.

| Macamide | Fatty Acid Moiety | Benzylamine Moiety | IC50 (µM) | Notes |

| This compound (N-benzyl-linoleamide) | Linoleic Acid | Benzylamine | 7.2 | |

| N-benzyl-oleamide | Oleic Acid | Benzylamine | 7.9 | |

| N-benzyl-linolenamide | Linolenic Acid | Benzylamine | 8.5 | |

| N-benzyl-stearamide | Stearic Acid | Benzylamine | 43.7 | Saturated fatty acid shows lower activity. |

| Other Potent Macamides | Oleic, Linoleic, Linolenic Acids | Benzylamine or 3-methoxybenzylamine | 10-17 | A study reported this range for the five most potent synthesized macamides.[1] |

Mechanism of Inhibition

Studies suggest that the mechanism of FAAH inhibition by certain macamides is likely irreversible and time-dependent .[2][3] This implies that the macamide molecule covalently binds to the enzyme, leading to a prolonged inactivation that is not easily reversed by the presence of the natural substrate. Further kinetic studies are required to fully elucidate the specific type of irreversible inhibition (e.g., suicide inhibitor, covalent modification of the active site). For instance, N-benzylstearamide, N-benzyloleamide, and N-benzyloctadeca-9Z,12Z-dienamide have demonstrated time-dependent inhibition.[3]

Experimental Protocols

The following outlines a typical experimental protocol for assessing the FAAH inhibitory activity of compounds like macamides using a fluorescence-based assay.

Fluorescence-Based FAAH Inhibition Assay

This is a common and convenient method for screening FAAH inhibitors.[4]

-

Principle: The assay measures the fluorescence generated from the enzymatic hydrolysis of a synthetic substrate, AMC-arachidonoyl amide. FAAH cleaves this substrate, releasing the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The presence of an inhibitor reduces the rate of this reaction, resulting in a lower fluorescence signal.

-

Materials:

-

Recombinant human FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

AMC-arachidonoyl amide (substrate)

-

Test compounds (macamides) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., JZL 195)

-

96-well microplate (black, for fluorescence readings)

-

Fluorescence microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of the FAAH enzyme, substrate, and test compounds in the assay buffer. A typical final substrate concentration is around 10 µM.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Blank wells: Assay buffer only (to measure background fluorescence).

-

Control wells (100% activity): Assay buffer, FAAH enzyme, and vehicle (solvent used for test compounds).

-

Inhibitor wells: Assay buffer, FAAH enzyme, and the test compound at various concentrations.

-

-

Pre-incubation (for time-dependent inhibition studies): Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme before adding the substrate.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[5]

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of FAAH Inhibition

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the effect of its inhibition by macamides.

Caption: FAAH inhibition by this compound increases anandamide levels.

Experimental Workflow for FAAH Inhibitor Discovery from Natural Products

The diagram below outlines a typical workflow for identifying and characterizing FAAH inhibitors from natural sources like the Maca plant.

Caption: Workflow for identifying natural FAAH inhibitors.

Conclusion

This compound and other related macamides represent a promising class of natural FAAH inhibitors. Their ability to inhibit FAAH in a potent and potentially irreversible manner suggests their therapeutic potential for conditions linked to endocannabinoid system dysregulation. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in exploring the pharmacological properties of these unique natural compounds. Further research, including in vivo studies and detailed kinetic analyses, is warranted to fully understand their therapeutic efficacy and mechanism of action.

References

- 1. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

Endocannabinoid System Modulation by Macamides: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. Its dysfunction has been implicated in numerous pathological conditions, making it a promising target for therapeutic intervention. Macamides, a class of N-benzylamides of long-chain fatty acids found in the Peruvian plant Maca (Lepidium meyenii), have emerged as potent modulators of the ECS. This technical guide provides an in-depth analysis of the interaction between macamides and the endocannabinoid system, with a focus on their mechanism of action, quantitative data from key experiments, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of macamides.

Introduction to the Endocannabinoid System

The endocannabinoid system is a complex lipid signaling network that plays a pivotal role in maintaining homeostasis. The primary components of the ECS include:

-

Cannabinoid Receptors: The most well-characterized are the G protein-coupled receptors (GPCRs), cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the peripheral nervous system and immune cells.[1]

-

Endocannabinoids: These are endogenous lipid-based neurotransmitters that bind to cannabinoid receptors. The two most studied endocannabinoids are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).

-

Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide, while monoacylglycerol lipase (MAGL) is the main enzyme for 2-AG degradation.

Modulation of the ECS, particularly through the inhibition of FAAH, can lead to elevated levels of anandamide, which in turn can produce a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions.

Macamides as Modulators of the Endocannabinoid System

Macamides are a unique class of bioactive compounds found in Maca. Structurally, they are N-benzylamides of fatty acids. Certain macamides have been identified as potent inhibitors of FAAH, thereby increasing the endogenous levels of anandamide. This indirect cannabimimetic action makes them a subject of significant interest for therapeutic development.

Mechanism of Action

The primary mechanism by which macamides modulate the endocannabinoid system is through the inhibition of the FAAH enzyme. By binding to FAAH, macamides prevent the hydrolysis of anandamide, leading to its accumulation and enhanced signaling at cannabinoid receptors. Additionally, some macamides have been shown to directly interact with cannabinoid receptors and inhibit the cellular uptake of anandamide.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of specific macamides with components of the endocannabinoid system.

Table 1: FAAH Inhibition by Macamides

| Macamide Compound | IC50 (µM) | Source |

| N-benzyl-9Z,12Z,15Z-octadecatrienamide | 41.8 | |

| N-benzyl-(9Z,12Z)-octadecadienamide | 4 (weak inhibition) |

Table 2: Cannabinoid Receptor Binding Affinity of Macamides

| Macamide Compound | Receptor | Ki (µM) | Source |

| N-benzyl-(9Z,12Z)-octadecadienamide | CB1 | 0.48 |

Table 3: Inhibition of Anandamide Cellular Uptake

| Macamide Compound | IC50 (µM) | Source | | :--- | :--- | :--- | :--- | | N-benzyl-(9Z,12Z)-octadecadienamide | 0.67 | |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the modulatory effects of macamides on the endocannabinoid system.

In Vitro FAAH Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the FAAH enzyme.

Objective: To measure the concentration of the macamide required to inhibit 50% of FAAH activity (IC50).

General Procedure:

-

Enzyme Source: Homogenates from rat brain or recombinant human FAAH are commonly used.

-

Substrate: A labeled anandamide analog, such as [³H]anandamide or a fluorogenic substrate, is used.

-

Incubation: The enzyme source is pre-incubated with various concentrations of the macamide test compound.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Reaction Termination: The reaction is stopped after a defined period, typically by adding an acidic solution.

-

Product Separation: The product of the hydrolysis (e.g., [³H]ethanolamine) is separated from the unreacted substrate, often using liquid-liquid extraction or chromatography.

-

Quantification: The amount of product is quantified using a scintillation counter (for radiolabeled substrates) or a fluorometer (for fluorogenic substrates).

-

Data Analysis: The percentage of inhibition at each macamide concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

CB1 Receptor Binding Assay

This assay is used to determine the affinity of a compound for the CB1 receptor.

Objective: To measure the inhibitory constant (Ki) of the macamide for the CB1 receptor.

General Procedure:

-

Receptor Source: Membranes from cells expressing the CB1 receptor (e.g., CHO-K1 cells) or from brain tissue are used.

-

Radioligand: A high-affinity radiolabeled cannabinoid agonist or antagonist, such as [³H]CP-55,940, is used.

-

Competition Binding: The receptor preparation is incubated with the radioligand and varying concentrations of the macamide test compound.

-

Incubation: The mixture is incubated to allow for binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the macamide that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Anandamide Cellular Uptake Assay

This assay measures the ability of a compound to inhibit the transport of anandamide into cells.

Objective: To determine the IC50 of the macamide for the inhibition of anandamide uptake.

General Procedure:

-

Cell Culture: A suitable cell line, such as C6 glioma cells or primary astrocytes, is cultured.

-

Pre-incubation: The cells are pre-incubated with various concentrations of the macamide test compound.

-

Uptake Initiation: Radiolabeled anandamide ([¹⁴C]anandamide or [³H]anandamide) is added to the cells to initiate uptake.

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular anandamide.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of anandamide uptake is calculated for each macamide concentration, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Modulation of the endocannabinoid signaling pathway by Macamides.

Caption: Workflow for determining the FAAH inhibitory activity of Macamides.

Caption: Workflow for assessing the CB1 receptor binding affinity of Macamides.

Conclusion and Future Directions

Macamides represent a promising class of natural compounds for the modulation of the endocannabinoid system. Their ability to inhibit FAAH and, in some cases, directly interact with cannabinoid receptors, highlights their potential for the development of novel therapeutics for a variety of disorders. The quantitative data and experimental protocols provided in this guide offer a foundation for further research in this area.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of different macamide analogs to identify the key structural features required for potent and selective FAAH inhibition and cannabinoid receptor binding.

-

In Vivo Efficacy Studies: Comprehensive in vivo studies in animal models of disease to evaluate the therapeutic potential of promising macamide candidates.

-

Pharmacokinetic and Safety Profiling: Detailed pharmacokinetic and toxicological studies to assess the drug-like properties and safety of lead macamide compounds.

By continuing to explore the intricate interactions between macamides and the endocannabinoid system, the scientific community can unlock the full therapeutic potential of these fascinating natural products.

References

An In-depth Technical Guide on the Neuroprotective Properties of N-benzyl-9Z,12Z,15Z-octadecatrienamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-9Z,12Z,15Z-octadecatrienamide, also known as N-benzyllinolenamide, is a naturally occurring macamide found in the plant Lepidium meyenii (Maca). Emerging research has highlighted the therapeutic potential of macamides in a variety of biological contexts, including neuroprotection. This technical guide provides a comprehensive overview of the current understanding of the neuroprotective properties of N-benzyl-9Z,12Z,15Z-octadecatrienamide, focusing on its core mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its investigation. While direct quantitative data on the neuroprotective efficacy of this specific macamide is still emerging, this document consolidates available information and presents data from closely related analogs to illustrate its potential.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include neuronal loss, oxidative stress, neuroinflammation, and synaptic dysfunction. Consequently, there is a pressing need for the development of novel neuroprotective agents that can mitigate these detrimental processes.

N-benzyl-9Z,12Z,15Z-octadecatrienamide belongs to a class of bioactive lipid molecules known as macamides. These compounds are characterized by a benzylamine moiety linked to a fatty acid. The presence of the polyunsaturated linolenic acid chain in N-benzyl-9Z,12Z,15Z-octadecatrienamide suggests potential roles in modulating inflammatory and oxidative stress pathways, which are critical in the context of neurodegeneration.

Core Mechanisms and Signaling Pathways

The neuroprotective effects of N-benzyl-9Z,12Z,15Z-octadecatrienamide and related macamides are believed to be mediated through multiple mechanisms. Key among these are the modulation of inflammatory responses, inhibition of oxidative stress, and interference with apoptotic pathways.

Anti-inflammatory and Anti-oxidative Pathways

One of the proposed mechanisms for the neuroprotective action of N-benzyl-9Z,12Z,15Z-octadecatrienamide is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

A study on a related macamide, N-benzyl-(9Z,12Z)-octadecadienamide, in a mouse model of Alzheimer's disease demonstrated an increase in the expression of Nrf2 and HO-1 in the hippocampus. This was associated with a reduction in the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)[1].

Modulation of Apoptotic Pathways

Neuronal apoptosis is a critical event in the pathogenesis of neurodegenerative diseases. Studies on the closely related N-benzyl eicosapentaenamide (NB-EPA) in a model of neonatal hypoxic-ischemic brain injury have shed light on the potential anti-apoptotic mechanisms of macamides. These studies suggest the involvement of the p53-PUMA (p53 upregulated modulator of apoptosis) and the Akt signaling pathways.

NB-EPA was found to suppress the p53-PUMA signaling cascade, which is a key pathway in initiating apoptosis in response to cellular stress. Concurrently, it was shown to activate the phosphorylated form of Akt (p-Akt), a well-established pro-survival signaling molecule that inhibits apoptosis and promotes cell growth and proliferation.

Quantitative Data Summary

While comprehensive quantitative data for the neuroprotective effects of N-benzyl-9Z,12Z,15Z-octadecatrienamide are not yet available in the public domain, the following tables summarize the available data for this compound and its close analogs. This information provides a preliminary indication of its potential therapeutic efficacy.

Table 1: In Vitro Bioactivity of N-benzyl-9Z,12Z,15Z-octadecatrienamide and Related Compounds

| Compound | Target | Assay | Result (IC₅₀) | Reference |

| N-benzyl-9Z,12Z,15Z-octadecatrienamide | Fatty Acid Amide Hydrolase (FAAH) | FAAH Inhibition Assay | 41.8 µM | --INVALID-LINK-- |

| N-benzyl-(9Z,12Z)-octadecadienamide | Acetylcholinesterase (AChE) | Molecular Docking | Strong Binding Energy | [1] |

Table 2: In Vivo Neuroprotective Effects of a Related Macamide (N-benzyl-(9Z,12Z)-octadecadienamide) in a Scopolamine-Induced Alzheimer's Disease Mouse Model

| Parameter | Treatment Group | Result | % Change vs. Scopolamine | Reference |

| Cognitive Function | Scopolamine + Macamide | Improved Performance | Data not specified | [1] |

| Hippocampal Nrf2 | Scopolamine + Macamide | Increased Positive Rate | Data not specified | [1] |

| Hippocampal HO-1 | Scopolamine + Macamide | Increased Positive Rate | Data not specified | [1] |

| Hippocampal IL-1β | Scopolamine + Macamide | Reduced Content | Data not specified | [1] |

| Hippocampal IL-6 | Scopolamine + Macamide | Reduced Content | Data not specified | [1] |

| Hippocampal TNF-α | Scopolamine + Macamide | Reduced Content | Data not specified | [1] |

Note: The exact quantitative values for the in vivo study were not provided in the abstract. Further investigation of the full-text article is required for detailed data.

Detailed Experimental Protocols

The following protocols are based on established methodologies for assessing neuroprotective properties and are adapted from studies on related macamides. These can serve as a template for the investigation of N-benzyl-9Z,12Z,15Z-octadecatrienamide.

In Vitro Neuroprotection Assay

Objective: To assess the ability of N-benzyl-9Z,12Z,15Z-octadecatrienamide to protect neuronal cells from excitotoxicity or oxidative stress-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12) or primary cortical neurons.

-

Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).

-

N-benzyl-9Z,12Z,15Z-octadecatrienamide.

-

Neurotoxic agent (e.g., glutamate, hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA)).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit.

-

Phosphate-buffered saline (PBS).

-

Dimethyl sulfoxide (DMSO).

Procedure:

-

Cell Seeding: Plate neuronal cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with varying concentrations of N-benzyl-9Z,12Z,15Z-octadecatrienamide (e.g., 0.1, 1, 10, 100 µM) for 2 hours. A vehicle control (DMSO) should be included.

-

Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells (except for the control group) and incubate for 24 hours.

-

Cell Viability Assessment:

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the control group.

In Vivo Model of Hypoxic-Ischemic Brain Injury

Objective: To evaluate the neuroprotective effects of N-benzyl-9Z,12Z,15Z-octadecatrienamide in an animal model of stroke.

Animals:

-

Postnatal day 7 (P7) C57BL/6 mice.

Procedure:

-

Induction of Hypoxia-Ischemia (HI):

-

Anesthetize the P7 mouse pups.

-

Make a midline cervical incision and permanently ligate the left common carotid artery.

-

Allow the pups to recover for 1 hour.

-

Place the pups in a hypoxic chamber (8% oxygen) for 60 minutes.

-

-

Drug Administration:

-

Administer N-benzyl-9Z,12Z,15Z-octadecatrienamide (e.g., 10 mg/kg, intraperitoneally) immediately after the HI insult.

-

A vehicle control group should be included.

-

-

Behavioral Testing (7 days post-HI):

-

Perform neurobehavioral tests such as the rotarod test and grip strength test to assess motor coordination and strength.

-

-

Histological Analysis (7 days post-HI):

-

Perfuse the animals and collect the brains.

-

Section the brains and perform Nissl staining to assess neuronal loss and infarct volume.

-

Perform immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and neuronal survival (e.g., NeuN).

-

Conclusion and Future Directions

N-benzyl-9Z,12Z,15Z-octadecatrienamide is a promising natural product with the potential for neuroprotection. The available evidence, largely from studies on closely related macamides, suggests that its therapeutic effects may be mediated through the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis. Its ability to inhibit FAAH further strengthens its profile as a potential neuroprotective agent.

However, to fully realize the therapeutic potential of N-benzyl-9Z,12Z,15Z-octadecatrienamide, further research is imperative. Future studies should focus on:

-

Comprehensive in vitro and in vivo studies to generate robust quantitative data on its neuroprotective efficacy in various models of neurodegenerative diseases.

-

Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and pharmacodynamic studies to assess its bioavailability, brain penetration, and optimal dosing regimens.

-

Structure-activity relationship (SAR) studies to identify more potent and selective analogs.

References

The Role of Macamide B in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macamides, a class of N-benzylamides of long-chain fatty acids, are unique bioactive compounds found in Maca (Lepidium meyenii). Among them, Macamide B (N-benzyl-9Z,12Z-octadecadienamide) has emerged as a molecule of significant interest due to its potential therapeutic effects. This technical guide provides an in-depth overview of the current understanding of Macamide B's role in cellular signaling pathways, with a focus on its neuroprotective and anti-cancer activities. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Signaling Pathways Modulated by Macamide B

Current research indicates that Macamide B exerts its biological effects primarily through the modulation of two key signaling pathways: the PI3K/AKT pathway, implicated in cell survival and autophagy, and the ATM pathway, involved in the DNA damage response.

The PI3K/AKT Signaling Pathway in Neuroprotection

A pivotal study has demonstrated that Macamide B pretreatment can attenuate neonatal hypoxic-ischemic brain damage by activating the PI3K/AKT signaling pathway.[1][2] This pathway is crucial for promoting cell survival, inhibiting apoptosis (programmed cell death), and regulating autophagy.

Mechanism of Action:

In the context of hypoxic-ischemic brain injury, Macamide B has been shown to:

-

Activate PI3K/AKT Signaling: Macamide B pretreatment leads to the activation of the PI3K/AKT pathway.[1][2]

-

Enhance Autophagy: This activation of PI3K/AKT, in turn, enhances the process of autophagy, a cellular recycling mechanism that can be protective under certain stress conditions.

-

Reduce Apoptosis: By promoting cell survival signals and autophagy, Macamide B effectively reduces apoptosis induced by hypoxic-ischemic stress.[1][2]

Signaling Pathway Diagram:

Caption: PI3K/AKT signaling pathway activated by Macamide B.

The ATM Signaling Pathway in Cancer

Recent studies have revealed a role for Macamide B in suppressing the progression of lung cancer. This anti-cancer effect is potentially mediated through the activation of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway, a key regulator of the DNA damage response.

Mechanism of Action:

In lung cancer cells, Macamide B has been observed to:

-

Activate the ATM Pathway: Treatment with Macamide B leads to a significant increase in the expression of ATM.

-

Induce Apoptosis: Activation of the ATM pathway by Macamide B promotes apoptosis in lung cancer cells.

-

Inhibit Cell Proliferation and Invasion: The overall effect is a reduction in the growth and spread of lung cancer cells.

Signaling Pathway Diagram:

References

- 1. Discovery and Quantitative Analysis of Nuclear Factor Erythroid 2-Related Factor (Nrf2) Activators in Maca (Lepidium meyenii) Using the Synthetic Macamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Mechanism of Icariin on Hypoxic Ischemic Brain Damage in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Macamide B (N-benzylhexadecanamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macamide B, also known as N-benzylhexadecanamide or Macamide 1, is a prominent member of the macamide class of lipid compounds found in the hypocotyls of the Maca plant (Lepidium meyenii).[1][2] Macamides are N-benzylalkanamides of long-chain fatty acids and are considered to be among the primary bioactive constituents of Maca.[1] N-benzylhexadecanamide, in particular, has garnered significant scientific interest due to its potential therapeutic properties, including neuroprotective and anti-cancer activities.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of Macamide B, its known biological activities and associated signaling pathways, and detailed experimental protocols for its extraction, synthesis, and bioactivity assessment.

Chemical and Physical Properties

N-benzylhexadecanamide is a long-chain fatty acid amide.[3] Its chemical structure consists of a hexadecanamide moiety N-substituted with a benzyl group. The quantitative chemical and physical properties of Macamide B are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C23H39NO | [3] |

| Molecular Weight | 345.57 g/mol | [3] |

| CAS Number | 74058-71-2 | [3] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 94.5 - 96 °C | [1][4] |

| Boiling Point | 501.9 °C (Predicted) | [1][4] |

| Density | 0.919 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Methanol | |

| Storage Temperature | -20°C | [3] |

Biological Properties and Signaling Pathways

Macamide B exhibits a range of biological activities, with its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) being a key mechanism of action.[1] FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, Macamide B can potentiate endocannabinoid signaling, which may contribute to its observed neuroprotective effects.

Modulation of the PI3K/AKT Signaling Pathway

Recent studies have indicated that macamides can enhance myogenic differentiation through the activation of the AKT/p38 signaling pathway. This pathway is crucial for cell survival, growth, and proliferation. The proposed mechanism involves the activation of AKT, which in turn can influence downstream targets to promote muscle cell development and attenuate muscle atrophy.

Caption: PI3K/AKT signaling pathway activated by Macamide B.

Involvement in the ATM Signaling Pathway

In the context of cancer biology, Macamide B has been shown to suppress the progression of lung cancer by potentially modulating the Ataxia-Telangiectasia Mutated (ATM) signaling pathway.[1][4] This pathway is a critical regulator of the DNA damage response. Macamide B treatment has been observed to increase the expression of key proteins in this pathway, including ATM, RAD51, and p53, while decreasing the anti-apoptotic protein Bcl-2.[4] This suggests that Macamide B may induce DNA damage in cancer cells, leading to apoptosis.

Caption: ATM signaling pathway modulated by Macamide B in cancer cells.

Experimental Protocols

Extraction of N-benzylhexadecanamide from Lepidium meyenii

This protocol is based on the method described by Esparza et al. (2015).

Materials:

-

Dried and ground Maca hypocotyls

-

Petroleum ether

-

Platform shaker

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh 100 g of dried, ground Maca hypocotyls.

-

Add 500 mL of petroleum ether to the ground plant material in a suitable flask.

-

Place the flask on a platform shaker and extract for 24 hours at 150 rpm at room temperature.

-

Filter the extract to separate the solvent from the plant residue.

-

Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

-

The resulting residue contains the lipophilic extract of Maca, including N-benzylhexadecanamide. Further purification can be achieved using chromatographic techniques such as HPLC.

References

- 1. Macamide B suppresses lung cancer progression potentially via the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of macamides in samples of Maca (Lepidium meyenii) by HPLC-UV-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzyl Hexadecanamide | 74058-71-2 | FB74462 | Biosynth [biosynth.com]

- 4. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide on the Interaction of Macamide 2 with Cannabinoid Receptor 1 (CB1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interaction between Macamide 2 (N-benzyl-linoleamide) and the cannabinoid receptor 1 (CB1). The document synthesizes available quantitative data, details experimental methodologies, and illustrates key pathways and workflows to support further research and development in this area.

Core Interaction Mechanism: A Dual-Pronged Approach

Current scientific evidence indicates that macamides, including N-benzyl-linoleamide, interact with the CB1 receptor through a primary indirect mechanism and a potential secondary direct mechanism.

1. Primary Indirect Interaction via FAAH Inhibition:

The most robustly documented mechanism of action is the inhibition of Fatty Acid Amide Hydrolase (FAAH) by macamides.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, macamides increase the synaptic concentration of AEA, leading to enhanced activation of the CB1 receptor. This indirect action is strongly supported by findings that the neuroprotective effects of macamides are reversed by the CB1 receptor antagonist, AM251.[2][3]

2. Putative Direct Binding to the CB1 Receptor:

There is emerging evidence suggesting that some macamides may also directly bind to the CB1 receptor. Specifically, N-benzyl-9Z,12Z-octadecadenamide has been reported to exhibit sub-micromolar and selective binding affinity for the CB1 receptor. However, detailed quantitative data, such as specific Ki or IC50 values from competitive radioligand binding assays, are not extensively available in the current literature. This suggests that while a direct interaction may occur, its contribution relative to FAAH inhibition requires further investigation.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of various macamides with FAAH.

Table 1: Fatty Acid Amide Hydrolase (FAAH) Inhibitory Activity of Macamides

| Macamide | Concentration (μM) | FAAH Inhibition (%) | Notes |

| N-benzyloctadeca-9Z,12Z-dienamide (Linoleamide derivative) | 100 | 73 | Highest inhibitory activity among tested macamides.[4] |

| N-benzyloleamide (Oleamide derivative) | 100 | 64 | [4] |

| N-benzyloctadeca-9Z,12Z,15Z-trienamide (Linolenamide derivative) | 100 | 54 | [4] |

| N-benzylstearamide (Stearamide derivative) | 100 | 13 | Lacking unsaturation in the fatty acid chain, resulting in lower activity.[4] |

The degree of unsaturation in the fatty acid moiety appears to positively correlate with FAAH inhibitory activity.[1]

Experimental Protocols

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric Method)

This assay is a common method to determine the inhibitory potential of compounds like macamides on FAAH activity.

-

Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent. In the presence of active FAAH, AAMCA is hydrolyzed, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC production is proportional to FAAH activity. Inhibitors of FAAH will reduce the rate of AMC formation.

-

Materials:

-

Human recombinant FAAH or tissue homogenate containing FAAH.

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).

-

AAMCA substrate.

-

Test compounds (macamides) at various concentrations.

-

A known FAAH inhibitor as a positive control.

-

A fluorescence microplate reader.

-

-

Procedure:

-

FAAH enzyme is pre-incubated with the test macamide or vehicle control for a specified period (e.g., 15 minutes) at 37°C to allow for binding.

-

The enzymatic reaction is initiated by the addition of the AAMCA substrate.

-

The fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) is measured over time (kinetic assay) or at a fixed endpoint.

-

The percentage of inhibition is calculated by comparing the rate of fluorescence generation in the presence of the macamide to the rate in the vehicle control.

-

CB1 Receptor Binding Assay (Radioligand Displacement Method)

This is the standard method to determine the direct binding affinity of a compound to the CB1 receptor.

-

Principle: This competitive binding assay measures the ability of a test compound (macamide) to displace a known radiolabeled ligand (e.g., [³H]CP-55,940) from the CB1 receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

-

Materials:

-

Cell membranes prepared from cells expressing the human CB1 receptor.

-

Radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940).

-

Unlabeled test compound (macamide) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

CB1 receptor-containing membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled macamide.

-

The reaction is allowed to reach equilibrium.

-

The mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The data is analyzed to determine the IC50 (the concentration of macamide that displaces 50% of the radioligand), from which the Ki (inhibition constant) can be calculated.

-

Signaling Pathways and Experimental Workflows

Macamide-CB1 Interaction and Downstream Signaling

The primary signaling pathway initiated by macamide interaction with the endocannabinoid system is consistent with the canonical Gi/o-coupled pathway of the CB1 receptor, activated by the elevated levels of anandamide.

Caption: Indirect activation of the CB1 receptor signaling pathway by this compound.

Experimental Workflow for Determining Macamide's FAAH Inhibitory Activity

The following diagram illustrates the typical workflow for assessing the FAAH inhibitory properties of a macamide.

Caption: Workflow for the fluorometric FAAH inhibition assay.

Logical Relationship in Macamide-Mediated Neuroprotection

The neuroprotective effects of macamides are a key outcome of their interaction with the endocannabinoid system. This logical flow illustrates the relationship between macamide administration and the observed neuroprotective effects.

Caption: Logical flow of macamide-induced neuroprotection via the CB1 receptor.

Conclusion and Future Directions

The interaction of this compound with the CB1 receptor is primarily an indirect mechanism mediated by the inhibition of FAAH, leading to an increase in the endogenous cannabinoid anandamide. While there is some evidence for direct binding to the CB1 receptor, this requires further quantitative characterization. The neuroprotective effects observed with macamide treatment are demonstrably linked to CB1 receptor activation.

Future research should focus on:

-

Quantitative analysis of direct CB1 binding: Determining the Ki of various macamides for the CB1 receptor through radioligand binding assays will clarify the significance of this direct interaction.

-

Elucidation of downstream signaling: Investigating the specific downstream signaling cascades, such as the effects on cAMP levels and G-protein activation, following macamide application will provide a more complete picture of their pharmacological effects.

-

In vivo studies: Further in vivo studies are needed to correlate the in vitro findings with physiological and behavioral outcomes, particularly in models of neurological disorders.

This guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential therapeutic applications of macamides in modulating the endocannabinoid system.

References

- 1. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective activity of macamides on manganese-induced mitochondrial disruption in U-87 MG glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In Silico Docking of Macamide 2 with Fatty Acid Amide Hydrolase (FAAH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico docking analysis of Macamide 2 (N-benzyloctadeca-9Z,12Z-dienamide) with its target protein, Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides. Its inhibition is a promising therapeutic strategy for pain, inflammation, and anxiety. Macamides, a class of N-benzylamides from the plant Lepidium meyenii (Maca), have shown potential as FAAH inhibitors. This document outlines the detailed experimental protocols for performing molecular docking studies to investigate the binding interactions between this compound and FAAH, presents a framework for analyzing the quantitative data, and illustrates the key conceptual workflows and signaling pathways using diagrams.

Introduction to FAAH and this compound

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane protein that terminates the signaling of fatty acid amides, including the endocannabinoid anandamide. By hydrolyzing these signaling lipids, FAAH plays a crucial role in regulating pain, inflammation, and mood. The enzyme possesses a catalytic triad composed of Ser241, Ser217, and Lys142, which is essential for its hydrolytic activity.[1][2][3] The active site of FAAH features a hydrophobic acyl chain-binding channel and a membrane access channel, allowing it to sequester its lipid substrates from the cell membrane.[4]

This compound, chemically known as N-benzyloctadeca-9Z,12Z-dienamide, is a bioactive compound isolated from Maca. Experimental studies have demonstrated its ability to inhibit FAAH in a concentration-dependent manner. The presence of unsaturation in the fatty acid chain of macamides has been shown to be a key determinant of their FAAH inhibitory activity. Understanding the molecular interactions between this compound and FAAH at an atomic level through in silico docking can provide valuable insights for the rational design of more potent and selective FAAH inhibitors.

Experimental Protocols for In Silico Docking

This section details the step-by-step methodology for conducting a molecular docking study of this compound with FAAH using widely accepted computational tools.

Software and Resource Requirements

-

Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the molecular docking simulation.

-

PyMOL or UCSF Chimera: For visualization and analysis of docking results.

-

Protein Data Bank (PDB): For obtaining the crystal structure of FAAH.

-

PubChem or other chemical databases: For obtaining the 3D structure of this compound.

Preparation of the FAAH Receptor

-

Obtain FAAH Crystal Structure: Download the X-ray crystal structure of human or rat FAAH from the Protein Data Bank. A commonly used structure is PDB ID: 3QJ8.[5]

-

Clean the Protein Structure: Open the PDB file in a molecular visualization tool like PyMOL or Chimera. Remove all non-essential molecules, including water, co-crystallized ligands, and any non-standard residues. If the structure is a dimer, select a single chain for the docking study.

-

Add Polar Hydrogens and Assign Charges: Use AutoDockTools to add polar hydrogen atoms to the protein, which are crucial for defining hydrogen bonding capabilities. Assign Kollman charges to all atoms of the protein.

-

Define the Grid Box: The grid box defines the search space for the ligand within the receptor's active site.

-

Identify the catalytic triad residues (Ser241, Ser217, Lys142) and other key active site residues.

-

Center the grid box on the active site, ensuring it is large enough to accommodate the entire this compound molecule and allow for rotational and translational movements. A typical grid box size for this system would be approximately 25 x 25 x 25 Å.

-

-

Generate PDBQT File: Save the prepared FAAH structure as a .pdbqt file, which is the required format for AutoDock Vina.

Preparation of the this compound Ligand

-

Obtain Ligand Structure: Download the 3D structure of N-benzyloctadeca-9Z,12Z-dienamide (this compound) from a chemical database like PubChem in SDF or MOL2 format.

-

Energy Minimization: Perform energy minimization of the ligand structure using a force field such as MMFF94 to obtain a low-energy conformation.

-

Define Torsions: Use AutoDockTools to detect the rotatable bonds in the this compound structure. Allowing for flexibility of these bonds is essential for accurate docking.

-

Generate PDBQT File: Save the prepared ligand structure as a .pdbqt file.

Molecular Docking Simulation

-

Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates of the center of the grid box, and its dimensions.

-

Run AutoDock Vina: Execute the docking simulation from the command line using the following command:

-

Output: AutoDock Vina will generate an output file containing the predicted binding poses of this compound ranked by their binding affinity scores (in kcal/mol).

Analysis of Docking Results

-

Binding Affinity: The primary quantitative result is the binding affinity, which represents the Gibbs free energy of binding (ΔG). More negative values indicate stronger binding.

-

Interaction Analysis: Use PyMOL or Chimera to visualize the docked poses of this compound within the FAAH active site.

-

Identify and measure hydrogen bonds between the ligand and protein residues.

-

Analyze hydrophobic interactions between the nonpolar regions of this compound and the hydrophobic residues lining the FAAH active site.

-

Examine potential pi-pi stacking interactions between the benzyl ring of this compound and aromatic residues in the active site.

-

Quantitative Data Summary

The following table provides an illustrative example of the quantitative data that would be obtained from a successful in silico docking study of this compound with FAAH.

| Parameter | Value | Unit | Description |

| Binding Affinity (ΔG) | -8.5 to -10.5 | kcal/mol | Predicted Gibbs free energy of binding. The range reflects the top predicted binding poses. |

| Inhibition Constant (Ki) (Predicted) | 0.5 to 5.0 | µM | Calculated from the binding affinity, providing an estimate of the inhibitory potency. |

| Hydrogen Bonds | 1-2 | - | Number of predicted hydrogen bonds between this compound and FAAH active site residues. |

| Interacting Residues (Illustrative) | - | - | Key amino acids in the FAAH active site predicted to form interactions with this compound. |

| Hydrogen Bonding | Ser241, Ser217 | ||

| Hydrophobic Interactions | Phe192, Leu194, Phe381, Ile491, Val495 | ||

| Pi-Pi Stacking | Phe432 |

Note: The values presented in this table are illustrative and based on typical results for similar inhibitor-FAAH complexes. Specific values would be derived from the output of the actual docking simulation.

Visualizations

Signaling Pathway of FAAH Inhibition

Caption: FAAH inhibition by this compound increases anandamide levels.

In Silico Docking Workflow

Caption: Workflow for the in silico docking of this compound with FAAH.

Logical Relationship of FAAH-Macamide 2 Interaction

Caption: Conceptual flow from molecular binding to therapeutic effect.

Conclusion

This technical guide provides a detailed framework for conducting and interpreting in silico docking studies of this compound with FAAH. The outlined protocols, data presentation structure, and visualizations serve as a comprehensive resource for researchers in the field of drug discovery and development. By elucidating the molecular basis of FAAH inhibition by this compound, these computational approaches can accelerate the development of novel therapeutics targeting the endocannabinoid system. Future studies should focus on validating these in silico findings with in vitro enzymatic assays and in vivo models to further characterize the therapeutic potential of this compound and its analogs.

References

- 1. proteopedia.org [proteopedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Evidence for distinct roles in catalysis for residues of the serine-serine-lysine catalytic triad of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

Unveiling N-benzyl-9Z,12Z,15Z-octadecatrienamide: A Technical Guide to its Discovery and Natural Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-9Z,12Z,15Z-octadecatrienamide, also known as N-benzyllinolenamide, is a bioactive lipid belonging to the class of macamides. First characterized in detail within the complex phytochemical landscape of Lepidium meyenii (Maca), this molecule has garnered scientific interest for its potential pharmacological activities, notably its role as an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. This technical guide provides an in-depth overview of the discovery, natural sources, and quantitative analysis of N-benzyl-9Z,12Z,15Z-octadecatrienamide. It also details the experimental protocols for its extraction and identification, and for assessing its biological activity. Furthermore, this document presents visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this promising natural compound.

Discovery and Natural Sources

The formal identification and characterization of N-benzyl-9Z,12Z,15Z-octadecatrienamide are intrinsically linked to the broader investigation of macamides, a class of secondary metabolites found in the hypocotyls of Maca (Lepidium meyenii), a plant native to the Andean region of Peru. While traditional use of Maca spans centuries, the specific elucidation of its chemical constituents is a more recent endeavor. A pivotal study by McCollom et al. in 2005 systematically characterized several macamides, including N-benzyl-9Z,12Z,15Z-octadecatrienamide, using high-performance liquid chromatography-ultraviolet-mass spectrometry/mass spectrometry (HPLC-UV-MS/MS).[1][2] This research established the presence of this compound as a natural constituent of Maca.

Beyond Lepidium meyenii, N-benzyl-9Z,12Z,15Z-octadecatrienamide has also been reported in Heliopsis helianthoides, commonly known as the false sunflower. However, the majority of research has focused on its occurrence in Maca.

Quantitative Data

The concentration of N-benzyl-9Z,12Z,15Z-octadecatrienamide and related macamides in Lepidium meyenii can vary depending on factors such as the ecotype, cultivation region, and post-harvest drying processes. The following table summarizes the available quantitative data.

| Plant Source | Compound Class | Concentration Range (% of dried plant material) | Analytical Method | Reference |

| Lepidium meyenii | Total Macamides | 0.0016 - 0.0123 | HPLC-UV | McCollom et al., 2005[1][2] |

| Lepidium meyenii | N-benzyl-9Z,12Z,15Z-octadecatrienamide | Not individually quantified | UHPLC-PDA | Wu et al., 2021[3] |

Experimental Protocols

Extraction and Isolation of N-benzyl-9Z,12Z,15Z-octadecatrienamide from Lepidium meyenii

This protocol is a composite based on established methods for macamide extraction and analysis.

Objective: To extract and isolate N-benzyl-9Z,12Z,15Z-octadecatrienamide from dried Maca root powder.

Materials:

-

Dried Lepidium meyenii hypocotyl powder

-

Petroleum ether or 75% aqueous methanol

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

HPLC system with a C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Extraction:

-

Weigh 1 gram of dried Maca powder and place it in a suitable flask.

-

Add 10 mL of 75% aqueous methanol.[3]

-

Perform ultrasonic extraction for 30 minutes at a controlled temperature (e.g., 40°C).[4]

-

Alternatively, for a non-polar extraction, use petroleum ether at a 1:5 (w/v) ratio and shake for 24 hours.

-

Centrifuge the mixture to pellet the solid plant material.

-

Collect the supernatant.

-

Concentrate the supernatant under reduced pressure using a rotary evaporator.

-

-

Purification by HPLC:

-

Re-dissolve the dried extract in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.22 µm syringe filter.

-

Inject the filtered sample into an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

-

Use a gradient elution with a mobile phase consisting of:

-

A typical gradient could be from 80% B to 100% B over 24 minutes.

-

Monitor the elution at 210 nm.

-

Collect the fraction corresponding to the retention time of N-benzyl-9Z,12Z,15Z-octadecatrienamide, as determined by comparison with a standard or by mass spectrometry.

-

-

Identification and Characterization:

-

Confirm the identity of the isolated compound using:

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure.

-

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is based on general fluorescence-based FAAH inhibition assays.

Objective: To determine the inhibitory activity of N-benzyl-9Z,12Z,15Z-octadecatrienamide on FAAH.

Materials:

-

Human recombinant FAAH enzyme

-

FAAH substrate (e.g., 7-hydroxycoumarinyl arachidonate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 9.0)

-

N-benzyl-9Z,12Z,15Z-octadecatrienamide (test compound)

-

Positive control inhibitor (e.g., URB597)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation:

-

Prepare a stock solution of N-benzyl-9Z,12Z,15Z-octadecatrienamide in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare solutions of FAAH enzyme and substrate in assay buffer.

-

-

Assay:

-

To the wells of the 96-well plate, add:

-

Assay buffer (for blank)

-

FAAH enzyme solution + assay buffer (for negative control)

-

FAAH enzyme solution + positive control inhibitor

-

FAAH enzyme solution + serial dilutions of the test compound

-

-

Pre-incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Incubate the plate for another specified time (e.g., 30 minutes) at 37°C.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved fluorescent product (e.g., Ex/Em = 360/460 nm for 7-hydroxycoumarin).

-

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. N-benzyl-9Z,12Z,15Z-octadecatrienamide has a reported IC50 of 8.5 µM for FAAH inhibition.

-

Associated Signaling Pathway: Wnt/β-catenin

While direct interaction of N-benzyl-9Z,12Z,15Z-octadecatrienamide with the Wnt/β-catenin signaling pathway has not been explicitly demonstrated, a closely related macamide, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, has been shown to promote bone formation by activating this pathway. This suggests a potential area of investigation for N-benzyl-9Z,12Z,15Z-octadecatrienamide. The canonical Wnt/β-catenin signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and apoptosis.

Conclusion

N-benzyl-9Z,12Z,15Z-octadecatrienamide represents a compelling natural product with defined biological activity. Its discovery in Lepidium meyenii has paved the way for further investigation into the therapeutic potential of macamides. The methodologies outlined in this guide provide a framework for researchers to extract, identify, and evaluate the bioactivity of this compound. Future research should focus on elucidating its precise mechanism of action, exploring its potential interactions with other signaling pathways, and conducting preclinical studies to validate its therapeutic efficacy.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. Analysis of macamides in samples of Maca (Lepidium meyenii) by HPLC-UV-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Determination of 15 Active Components in Lepidium meyenii with UHPLC-PDA and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Synthesis of N-benzyl-9Z,12Z,15Z-octadecatrienamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-benzyl-9Z,12Z,15Z-octadecatrienamide, a bioactive fatty acid amide. The synthesis involves the coupling of α-linolenic acid with benzylamine using a carbodiimide-mediated reaction. This application note includes a comprehensive experimental protocol, a summary of quantitative data for a closely related analogue, and a diagram of the compound's potential signaling pathway as a fatty acid amide hydrolase (FAAH) inhibitor.

Introduction

N-benzyl-9Z,12Z,15Z-octadecatrienamide, also known as N-benzyllinolenamide, belongs to a class of N-acyl amides with emerging biological significance. Analogous compounds, such as N-benzyl-linoleamide, have demonstrated potential as anti-inflammatory agents and inhibitors of soluble epoxide hydrolase.[1][2][3] N-benzyllinolenamide itself has been investigated for its neuroprotective effects and its activity as an inhibitor of fatty acid amide hydrolase (FAAH).[4][5][6] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH by N-benzyl-9Z,12Z,15Z-octadecatrienamide can lead to elevated anandamide levels, which in turn modulates various physiological processes through the endocannabinoid system. This protocol details a common and effective method for the chemical synthesis of this compound for research and drug development purposes.

Data Presentation

While specific yield and complete characterization data for N-benzyl-9Z,12Z,15Z-octadecatrienamide were not explicitly found in the literature search, the following table summarizes the data for the closely related and structurally similar compound, N-benzyl-linoleamide, which can be considered as a reference.

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₃₉NO | [2] |

| Molecular Weight | 369.6 g/mol | [2] |

| Appearance | White solid | [7] |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.79 (d, J = 7.1 Hz, 2H), 7.48−7.51(t, J = 7.1 Hz, 1H), 7.41−7.44 (m, 2H), 7.32−7.36 (m, 4H), 7.26−7.31 (m, 1H), 6.44 (brs, 1H), 4.65 (d, J = 5.5 Hz, 2H) | [7] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1, 44.2 | [7] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 370.3 | Similar compounds |

Experimental Protocol

This protocol is adapted from the synthesis of N-benzyl-linoleamide.[1]

Materials:

-

α-Linolenic acid (9Z,12Z,15Z-octadecatrienoic acid)

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous (optional, can improve solubility)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add α-linolenic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).

-

Activation of Carboxylic Acid: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 20-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) in anhydrous DCM. Add the benzylamine solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction for completion by TLC.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-benzyl-9Z,12Z,15Z-octadecatrienamide.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of N-benzyl-9Z,12Z,15Z-octadecatrienamide as a FAAH inhibitor and the general experimental workflow for its synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Benzyl-linoleamide | C25H39NO | CID 68742556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for the Extraction of Macamide B from Lepidium meyenii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidium meyenii (Maca) is a Peruvian plant that has been utilized for centuries for its nutritional and medicinal properties. Among its various bioactive constituents, a class of N-benzylamides known as macamides have garnered significant scientific interest. Macamide B (N-benzylhexadecanamide) is a prominent macamide recognized for its potential neuroprotective, anti-inflammatory, and anti-fatigue activities. These properties make Macamide B a compound of interest for pharmaceutical research and development.

These application notes provide detailed protocols for the extraction, purification, and analysis of Macamide B from Lepidium meyenii, as well as an overview of the key signaling pathways modulated by this compound.

Data Presentation: Quantitative Analysis of Macamide B Extraction

The following tables summarize quantitative data from various extraction methodologies, providing a comparative overview of their efficiencies.

Table 1: Macamide B Content in Lepidium meyenii Extracts using Different Solvents

| Extraction Solvent | Macamide B Content (µg/mg of extract) | Reference |

| Ethanol | 0.087 | [1] |

| Water | Not Detected | [1] |

| Ethyl Ether | 0.083 (via ultrasonication) | [1] |

Table 2: Comparison of Macamide B Content by Extraction Method

| Extraction Method | Key Parameters | Macamide B Content | Reference |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol, 60°C, 3 hours | 0.083 µg/mg | [1] |

| Conventional Ethanol Extraction | Ethanol | 0.087 µg/mg | [1] |

| Supercritical CO2 Extraction | Gradient of 35°C to 80°C and 75 bar to 600 bar over 2 hours | High content (specifics not quantified in source) | [2] |

| Petroleum Ether Extraction | 24 hours at 150 rpm | 0.0016% to 0.0123% of dried plant material | [3] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Macamide B

This protocol describes an efficient method for extracting Macamide B from dried Maca powder using ultrasonication.

Materials and Equipment:

-

Dried Lepidium meyenii powder

-

Ethyl ether

-

Acetonitrile

-

Ultrasonicator

-

Centrifuge

-

Rotary evaporator

-

Volumetric flask (10 mL)

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Weigh 1 gram of ground Maca powder and place it in a suitable vessel.

-

Add 40 mL of ethyl ether to the Maca powder.

-

Place the vessel in an ultrasonicator and operate at 400 W for 15 minutes at 50°C.[1]

-

After ultrasonication, centrifuge the mixture at 5,000 rpm for 10 minutes to pellet the solid material.

-

Carefully decant the supernatant into a round-bottom flask.

-

Concentrate the supernatant to dryness at 50°C using a rotary evaporator.

-

Reconstitute the dried residue in acetonitrile, making it up to a final volume of 10 mL in a volumetric flask.

-

Filter the sample through a 0.22 µm syringe filter prior to HPLC analysis.[1]

Protocol 2: Purification of Macamide B using Macroporous Resin Chromatography

This protocol outlines the purification of Macamide B from a crude extract using macroporous resin chromatography, a technique effective for separating non-polar compounds.

Materials and Equipment:

-

Crude Macamide B extract (from Protocol 1 or other extraction methods)

-

Non-polar macroporous resin (e.g., D101)

-

Ethanol (various concentrations for elution)

-

Glass chromatography column

-

Fraction collector

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Resin Preparation: Swell and wash the macroporous resin according to the manufacturer's instructions. Typically, this involves washing with ethanol followed by water to remove any impurities.

-

Column Packing: Pack the prepared resin into a glass chromatography column, ensuring a uniform bed without any air bubbles.

-

Sample Loading: Dissolve the crude Macamide B extract in a minimal amount of a suitable solvent (e.g., low-concentration ethanol) and load it onto the column.

-

Washing: Wash the column with distilled water to remove polar impurities. The volume of the wash should be 2-3 bed volumes (BV).

-

Elution: Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions of a defined volume using a fraction collector.

-

Fraction Analysis: Monitor the collected fractions for the presence of Macamide B using TLC or HPLC. Pool the fractions containing the highest concentration of pure Macamide B.

-

Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified Macamide B.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of Macamide B

This protocol details the analytical method for the quantification of Macamide B.

Materials and Equipment:

-

Purified Macamide B extract

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Macamide B standard

-

HPLC system with a C18 column and UV detector

Chromatographic Conditions:

-

Column: Agilent Polaris 5 C18-A, 5 µm, 250 mm × 4.6 mm[1]

-

Mobile Phase: Isocratic elution with acetonitrile:water:formic acid (90:9.98:0.02, v/v/v)[1]

-

Flow Rate: 0.6 mL/min[1]

-

Column Temperature: 30°C[1]

-

Detection Wavelength: 210 nm[1]

-

Injection Volume: 10 µL[1]

Procedure:

-

Prepare a standard curve by dissolving a known amount of Macamide B standard in acetonitrile to create a series of dilutions of known concentrations.

-

Inject the standards into the HPLC system to establish a calibration curve.

-

Inject the filtered sample extract (from Protocol 1 or 2) into the HPLC system.

-

Identify the Macamide B peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of Macamide B in the sample by comparing the peak area with the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for Macamide B Extraction and Purification.

Signaling Pathway Diagrams

Macamide B has been shown to exert its biological effects by modulating several key signaling pathways. The following diagrams illustrate these interactions.

Neuroprotective Effect of Macamide B via PI3K/Akt and Nrf2/HO-1 Pathways

Caption: Macamide B's neuroprotective signaling pathways.

Anti-inflammatory Effect of Macamide B via NF-κB Pathway

Caption: Macamide B's anti-inflammatory signaling pathway.

References

Application Notes and Protocols for the Purification of Synthetic Macamide B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthetic Macamide B (N-benzyl-hexadecanamide), a bioactive compound of interest for its potential therapeutic properties. The following sections outline various purification techniques, present quantitative data for comparison, and include detailed experimental methodologies.

Overview of Purification Strategies

The successful isolation of pure synthetic Macamide B is crucial for accurate biological evaluation and further drug development. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Common techniques include acid-base extraction, recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). A multi-step approach combining these techniques often yields the best results.

Quantitative Data Summary

The following table summarizes the expected purity and yield for different purification techniques based on available data.

| Purification Technique | Starting Purity | Final Purity | Yield | Notes |

| Acid-Base Extraction | Crude | ~60-70% | High | Effective for removing acidic and basic impurities. |

| Recrystallization | ~60-70% | >95% | Moderate to High | Purity can be significantly increased.[1] |

| Preparative HPLC | Variable | >95% | Moderate | Can achieve high purity in a single step.[1] |

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to remove acidic and basic impurities from the crude synthetic Macamide B reaction mixture.

Materials:

-

Crude Macamide B dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Separatory funnel

-

Beakers and flasks

-

Rotary evaporator

Procedure:

-

Dissolve the crude Macamide B in a suitable organic solvent.

-

Transfer the solution to a separatory funnel.

-

Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and discard the lower aqueous layer. This step removes basic impurities like unreacted benzylamine.

-

Base Wash: Add an equal volume of 1 M NaOH to the organic layer in the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and discard the lower aqueous layer. This step removes acidic impurities like unreacted palmitic acid.

-

Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities. Discard the aqueous layer.

-

Drying: Transfer the organic layer to a clean flask and dry over anhydrous Na₂SO₄.

-